molecular formula C18H23N3O3S B2387841 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 391866-56-1

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

Cat. No. B2387841
CAS RN: 391866-56-1
M. Wt: 361.46
InChI Key: YCIKKCRRASBKCG-UHFFFAOYSA-N
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Description

The compound “N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide” is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring, a tert-butyl group, and a dimethoxybenzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,4-c]pyrazole ring and the attachment of the tert-butyl, dimethoxy, and benzamide groups . The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole ring suggests that the compound may have aromatic properties . The tert-butyl group is a bulky substituent that could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thieno[3,4-c]pyrazole ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar tert-butyl group could affect the compound’s solubility .

Scientific Research Applications

a. SARS-CoV Protease Inhibition: Researchers have discovered that certain derivatives of this compound exhibit potent noncovalent inhibition of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This finding is particularly relevant in the context of antiviral drug development.

b. Anti-Fungal Properties: Molecular docking studies have suggested that 1H-pyrazolo[3,4-b]pyridines possess anti-fungal effects . Further investigations into their mechanism of action and potential clinical applications are ongoing.

Biological Activity

The biological activity of these compounds is multifaceted. They impact cell cycle regulation, wound healing, and apoptosis. For instance, a synthesized pyrazole derivative demonstrated effects on cell viability and p27 levels .

Substitution Patterns

Analyzing the substituents at positions N1, C3, C4, C5, and C6 in 1H-pyrazolo[3,4-b]pyridines reveals valuable insights. Notably, the 1H-isomers (substituted or unsubstituted at N1) predominate .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard. If it is reactive, it could pose a risk of chemical burns or fire .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, if this compound has medicinal properties, it could be studied as a potential drug .

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-18(2,3)21-16(12-9-25-10-13(12)20-21)19-17(22)11-7-6-8-14(23-4)15(11)24-5/h6-8H,9-10H2,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIKKCRRASBKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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